4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a nitro group, and a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-4-2-6-16(10-14)20-24-21(29-25-20)17-7-8-18(19(11-17)26(27)28)23-13-15-5-3-9-22-12-15/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDDOIVZCTIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. The nitro group can be introduced via nitration reactions, and the pyridine moiety can be incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, where nucleophiles can replace the hydrogen atoms.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium, and nucleophiles like amines
Scientific Research Applications
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features that allow it to interact with biological targets.
Materials Science: The compound’s ability to form stable heterocyclic structures makes it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring and pyridine moiety contribute to the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules .
Comparison with Similar Compounds
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline can be compared with other oxadiazole derivatives and nitroaromatic compounds:
Similar Compounds: Examples include 2-(1,2,4-oxadiazol-5-yl)aniline and 4-nitro-N-(pyridin-3-yl)aniline.
Uniqueness: The combination of the oxadiazole ring, nitro group, and pyridine moiety in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
